Cas no 1361610-07-2 (2,6-Bis(3,5-dichlorophenyl)-4-hydroxypyridine)

2,6-Bis(3,5-dichlorophenyl)-4-hydroxypyridine Chemical and Physical Properties
Names and Identifiers
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- 2,6-Bis(3,5-dichlorophenyl)-4-hydroxypyridine
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- Inchi: 1S/C17H9Cl4NO/c18-11-1-9(2-12(19)5-11)16-7-15(23)8-17(22-16)10-3-13(20)6-14(21)4-10/h1-8H,(H,22,23)
- InChI Key: KCZVKKXBNNWOAH-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=C(C=1)C1=CC(C=C(C2C=C(C=C(C=2)Cl)Cl)N1)=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 469
- XLogP3: 5.9
- Topological Polar Surface Area: 29.1
2,6-Bis(3,5-dichlorophenyl)-4-hydroxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024002856-500mg |
2,6-Bis(3,5-dichlorophenyl)-4-hydroxypyridine |
1361610-07-2 | 97% | 500mg |
1,038.80 USD | 2021-06-09 | |
Alichem | A024002856-250mg |
2,6-Bis(3,5-dichlorophenyl)-4-hydroxypyridine |
1361610-07-2 | 97% | 250mg |
666.40 USD | 2021-06-09 | |
Alichem | A024002856-1g |
2,6-Bis(3,5-dichlorophenyl)-4-hydroxypyridine |
1361610-07-2 | 97% | 1g |
1,848.00 USD | 2021-06-09 |
2,6-Bis(3,5-dichlorophenyl)-4-hydroxypyridine Related Literature
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Oliver D. John Food Funct., 2020,11, 6946-6960
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Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
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Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
Additional information on 2,6-Bis(3,5-dichlorophenyl)-4-hydroxypyridine
Introduction to 2,6-Bis(3,5-dichlorophenyl)-4-hydroxypyridine (CAS No. 1361610-07-2)
2,6-Bis(3,5-dichlorophenyl)-4-hydroxypyridine, identified by the Chemical Abstracts Service Number (CAS No.) 1361610-07-2, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the pyridine derivatives class, characterized by its unique structural and functional properties. The presence of hydroxyl and dichlorophenyl substituents in its molecular framework endows it with distinct chemical reactivity and potential applications in various biochemical pathways.
The molecular structure of 2,6-Bis(3,5-dichlorophenyl)-4-hydroxypyridine consists of a central pyridine ring substituted with two 3,5-dichlorophenyl groups at the 2- and 6-positions, along with a hydroxyl group at the 4-position. This arrangement contributes to its stability and interaction capabilities with biological targets. The dichlorophenyl groups enhance electron-withdrawing effects, influencing the compound's electronic properties and reactivity. Meanwhile, the hydroxyl group introduces polarity and potential hydrogen bonding capabilities, which are crucial for biological interactions.
Recent advancements in medicinal chemistry have highlighted the importance of pyridine derivatives in drug design due to their versatility and efficacy. 2,6-Bis(3,5-dichlorophenyl)-4-hydroxypyridine has been studied for its potential role in modulating various enzymatic activities and signaling pathways. Its structural features make it a promising candidate for developing novel therapeutic agents targeting diseases such as cancer, inflammation, and neurodegenerative disorders.
In particular, the compound has been explored for its inhibitory effects on certain kinases and enzymes implicated in disease progression. Studies have demonstrated that derivatives of this class can interfere with critical molecular mechanisms by binding to specific active sites on target proteins. The dichlorophenyl groups facilitate strong hydrophobic interactions with aromatic pockets of enzymes, while the hydroxyl group engages in hydrogen bonding or other polar interactions depending on the target.
The synthesis of 2,6-Bis(3,5-dichlorophenyl)-4-hydroxypyridine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include palladium-catalyzed cross-coupling reactions between halogenated pyridine precursors and boronic acid derivatives of phenols. The introduction of dichloro substituents at the phenyl rings typically involves chlorination reactions under controlled conditions to avoid unwanted side products.
One of the key challenges in working with this compound is maintaining its stability during storage and handling. The presence of multiple reactive sites necessitates careful consideration of storage conditions to prevent degradation. Researchers often employ inert atmospheres or stabilizing agents to preserve the integrity of the compound during experimental procedures.
From a pharmaceutical perspective, 2,6-Bis(3,5-dichlorophenyl)-4-hydroxypyridine represents an example of how structural modifications can enhance drug-like properties such as solubility, bioavailability, and metabolic stability. Further optimization efforts are ongoing to improve its pharmacokinetic profile while maintaining or enhancing its biological activity. Computational modeling techniques are increasingly being used to predict binding affinities and optimize lead structures before experimental validation.
The compound's potential extends beyond traditional small-molecule drug applications into areas such as biochemical probes and research tools. Its ability to interact with specific biological targets makes it valuable for studying enzyme function and pathway regulation in vitro. Such studies can provide insights into disease mechanisms and aid in identifying new therapeutic opportunities.
Regulatory considerations also play a significant role in the development and use of 2,6-Bis(3,5-dichlorophenyl)-4-hydroxypyridine. Compliance with Good Manufacturing Practices (GMP) ensures that synthetic batches meet quality standards required for preclinical and clinical studies. Additionally, adherence to guidelines on chemical safety data sheets (SDS) is essential for researchers handling this compound in laboratory settings.
Future research directions may explore derivatization strategies to expand the chemical space covered by this scaffold. For instance, replacing one or more chlorine atoms with other substituents could alter electronic properties or introduce new biological activities. Similarly,modifying the hydroxyl group—such as converting it into an amide or ester—might enhance solubility or metabolic stability without significantly compromising potency.
The integration of high-throughput screening (HTS) technologies could accelerate the discovery process by rapidly evaluating large libraries containing analogs of 2,6-Bis(3,5-dichlorophenyl)-4-hydroxypyridine against diverse biological targets。 Such approaches enable researchers to identify lead compounds with optimized properties more efficiently than traditional trial-and-error methods。
In conclusion,2,6-Bis(3,5-dichlorophenyl)-4-hydroxypyridine (CAS No.1361610-07-2) is a structurally interesting compound with significant potential in pharmaceutical research.Its unique combination of substituents makes it a versatile tool for modulating biological pathways,and ongoing studies continue to uncover new applications.As synthetic methodologies advance,the accessibility of such specialized compounds will likely increase,further driving innovation in drug discovery.
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